Benzaldehyde benzylphenylhydrazone
Description
Benzaldehyde benzylphenylhydrazone is a hydrazone derivative synthesized via the condensation of benzaldehyde with benzylphenylhydrazine. Hydrazones are characterized by the -NH-N=C- functional group, which confers unique chemical reactivity and structural versatility. Hydrazones are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their tautomeric equilibria, pH sensitivity, and redox activity .
Properties
Molecular Formula |
C20H18N2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-benzyl-N-(benzylideneamino)aniline |
InChI |
InChI=1S/C20H18N2/c1-4-10-18(11-5-1)16-21-22(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2 |
InChI Key |
MNSMWDJATBUBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase reactivity and alter redox properties. For example, the trichlorophenyl derivative exhibits enhanced stability in acidic conditions, while the nitro group in 4-nitrophenylhydrazone facilitates electrochemical applications .
- Synthesis: Most hydrazones are synthesized via condensation of aldehydes with substituted hydrazines, often under mild conditions (e.g., ethanol reflux) .
Reactivity and Stability
Hydrazones participate in tautomerism and pH-dependent reactions. For instance:
- Electrochemical Reduction: Benzaldehyde benzoylhydrazone undergoes N-N bond cleavage under reductive conditions, producing benzamide (19%) and benzaldehyde (6%) as major byproducts . This contrasts with benzophenone hydrazone, which forms diphenylmethane derivatives upon reduction .
- pH Sensitivity : The hydrazone linkage in analogs like CAS 338962-12-2 (a trifluoromethyl-substituted derivative) exhibits sensitivity to environmental factors, enabling applications in stimuli-responsive materials .
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